molecular formula C28H26F6N4O B12105047 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea

Cat. No.: B12105047
M. Wt: 548.5 g/mol
InChI Key: VNRLCKBQNVNWFW-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is a compound known for its unique structural properties and significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine derivatives under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-6-methoxy-9-cinchonanylthiourea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-10,11-dihydro-6-methoxy-9-cinchonanylthiourea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-6-methoxy-9-cinchonanylurea

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is unique due to its specific combination of trifluoromethyl groups and cinchona alkaloid derivative, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in asymmetric synthesis and other specialized applications .

Properties

Molecular Formula

C28H26F6N4O

Molecular Weight

548.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)

InChI Key

VNRLCKBQNVNWFW-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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